molecular formula C30H28FN3O4 B1192950 [7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate

Cat. No. B1192950
M. Wt: 513.5694
InChI Key: XBUISHYVUXKBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JF-NP-26 is a caged raseglurant, releasing raseglurant upon exposure to violet 405 nm light

Scientific Research Applications

Detection in Living Cells

A study by Mani et al. (2018) highlighted the use of a compound derived from [7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate for detecting Cr3+ ions in living cells. This probe showed a quick color response and significant quenching of fluorescence, indicating its potential in biological and environmental monitoring.

Cancer Imaging

Wang et al. (2005) developed a positron emission tomography tracer for imaging cancer tyrosine kinase using a derivative of this compound, indicating its utility in cancer diagnostics and research (Wang et al., 2005).

Anticancer Agents

Temple et al. (1989) investigated ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, related to the compound , for their ability to bind with cellular tubulin and exhibit cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).

Teratogens in Chickens and Mice

A study by Eto et al. (1980) explored the impact of similar compounds, including organophosphorus and methylcarbamate teratogens, on embryonic abnormalities in chickens and kynurenine formamidase inhibition in mouse liver (Eto et al., 1980).

Inhibitory Effects on Platelet Aggregation

Mazzei et al. (1990) synthesized derivatives of 2-(diethylamino)-7-ethoxychromone, including the compound in focus, to study their inhibitory activities against human platelet aggregation. This indicates potential therapeutic applications in conditions where platelet aggregation is a concern (Mazzei et al., 1990).

Antitubercular Agents

Kantevari et al. (2011) conducted a study where they synthesized various derivatives for evaluation as antitubercular agents, demonstrating the compound's potential in tuberculosis treatment (Kantevari et al., 2011).

Photoprotecting Groups in Chemistry and Biology

Bassolino et al. (2017) presented a scalable route to prepare a 7-azetidinylated alcohol derivative of 4-methylcoumarin, useful as a photoprotecting group in various chemical and biological applications (Bassolino et al., 2017).

properties

Product Name

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate

Molecular Formula

C30H28FN3O4

Molecular Weight

513.5694

IUPAC Name

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate

InChI

InChI=1S/C30H28FN3O4/c1-5-34(6-2)24-11-12-25-22(16-28(35)38-27(25)17-24)18-37-30(36)33-29-19(3)14-20(4)32-26(29)13-10-21-8-7-9-23(31)15-21/h7-9,11-12,14-17H,5-6,18H2,1-4H3,(H,33,36)

InChI Key

XBUISHYVUXKBCO-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=C(N=C(C=C3C)C)C#CC4=CC(=CC=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JF-NP-26;  JF NP 26;  JFNP26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate
Reactant of Route 2
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate
Reactant of Route 3
Reactant of Route 3
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate
Reactant of Route 4
Reactant of Route 4
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate
Reactant of Route 5
Reactant of Route 5
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate
Reactant of Route 6
Reactant of Route 6
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate

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